molecular formula C9H12N2O2 B15278275 2-Amino-5-(tetrahydrofuran-3-yloxy)pyridine

2-Amino-5-(tetrahydrofuran-3-yloxy)pyridine

Cat. No.: B15278275
M. Wt: 180.20 g/mol
InChI Key: JLANPWLUEGTYAD-UHFFFAOYSA-N
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Description

2-Amino-5-(tetrahydrofuran-3-yloxy)pyridine is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol . This compound is characterized by the presence of an amino group at the second position and a tetrahydrofuran-3-yloxy group at the fifth position on a pyridine ring. It is primarily used for research purposes and has various applications in scientific studies .

Preparation Methods

The synthesis of 2-Amino-5-(tetrahydrofuran-3-yloxy)pyridine involves several steps. One common method includes the reaction of 2-amino-5-bromopyridine with tetrahydrofuran-3-ol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Amino-5-(tetrahydrofuran-3-yloxy)pyridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

2-Amino-5-(tetrahydrofuran-3-yloxy)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Amino-5-(tetrahydrofuran-3-yloxy)pyridine involves its interaction with specific molecular targets. The amino group and the pyridine ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its binding to enzymes, receptors, or other proteins, modulating their activity and leading to the desired biological outcomes .

Comparison with Similar Compounds

2-Amino-5-(tetrahydrofuran-3-yloxy)pyridine can be compared with other similar compounds, such as:

    2-Amino-3-hydroxypyridine: This compound has a hydroxyl group instead of the tetrahydrofuran-3-yloxy group, leading to different chemical and biological properties.

    2-Amino-5-methoxypyridine:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity, making it valuable for various research applications.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

5-(oxolan-3-yloxy)pyridin-2-amine

InChI

InChI=1S/C9H12N2O2/c10-9-2-1-7(5-11-9)13-8-3-4-12-6-8/h1-2,5,8H,3-4,6H2,(H2,10,11)

InChI Key

JLANPWLUEGTYAD-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OC2=CN=C(C=C2)N

Origin of Product

United States

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